(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol
Overview
Description
(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol is a compound that features a cyclopropyl group bonded to a methanol moiety, which is further protected by a tert-butyl(dimethyl)silyl group
Preparation Methods
The synthesis of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol typically involves the protection of the hydroxyl group of cyclopropylmethanol using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole in a solvent like methylene chloride. The reaction conditions are mild, usually at room temperature, and the yield is generally high .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, allowing the compound to interact selectively with enzymes or receptors. The cyclopropyl group can participate in ring-opening reactions, which can be crucial in biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyldimethylsilyl ethers: These compounds also feature the tert-butyl(dimethyl)silyl protecting group and are used in similar applications.
Cyclopropylmethanol derivatives: These compounds share the cyclopropylmethanol core and are used in organic synthesis and biochemical studies.
tert-Butyl(dimethyl)silyl-protected alcohols: These compounds are used as intermediates in the synthesis of complex molecules and have similar reactivity
In comparison, (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol is unique due to its combination of the cyclopropyl group and the tert-butyl(dimethyl)silyl protecting group, which provides both steric protection and reactivity.
Biological Activity
(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol, with the CAS number 737790-46-4, is a chemical compound notable for its structural features, including a cyclopropyl group and a tert-butyldimethylsilyl protective group. This compound is primarily utilized in organic synthesis and biochemical research due to its unique reactivity and ability to serve as a substrate in various biological assays.
- Molecular Formula : C₁₁H₂₄O₂Si
- Molar Mass : 216.39 g/mol
- Density : 0.930 g/cm³ (predicted)
- Boiling Point : 238.1 °C (predicted)
- pKa : 15.10 (predicted)
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing the compound to selectively interact with enzymes or receptors involved in biochemical pathways. The cyclopropyl moiety can facilitate ring-opening reactions, which are crucial for various enzymatic processes.
Enzyme Studies
The compound has been employed in studies investigating enzyme mechanisms, particularly as a substrate for various enzymatic reactions. Its structural characteristics allow it to mimic natural substrates, making it valuable in understanding enzyme specificity and catalytic mechanisms.
Case Studies and Research Findings
- Synthesis and Biological Evaluation :
-
Inhibition Studies :
- Similar compounds have demonstrated inhibitory effects on receptor tyrosine kinases, which are implicated in tumor growth and angiogenesis. For instance, compounds exhibiting structural similarities have shown IC50 values in the low micromolar range against VEGFR-2 kinase, suggesting potential applications in cancer therapy .
- Biochemical Assays :
Data Table: Comparison of Biological Activity
Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Biological Activity |
---|---|---|---|---|
This compound | 737790-46-4 | C₁₁H₂₄O₂Si | 216.39 | Substrate for enzymatic reactions |
Analog A | TBD | C₁₁H₂₄O₂ | TBD | Kinase inhibition |
Analog B | TBD | C₁₁H₂₄O₂ | TBD | Antitumor activity |
Properties
IUPAC Name |
[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h12H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQZYGDRTDFDEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CC1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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